1-(2,4-difluorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(2,4-Difluorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by the presence of fluorine atoms at specific positions on the phenyl and quinoline rings, which can significantly influence its chemical properties and biological activities. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Similar compounds, such as fluoroquinolones, are known to target bacterial enzymes like topoisomerase iv and dna gyrase .
Mode of Action
Fluoroquinolones, a class of compounds with a similar structure, inhibit bacterial DNA synthesis by disrupting the enzymes topoisomerase IV and DNA gyrase . This leads to the breakage of bacterial chromosomes .
Biochemical Pathways
Fluoroquinolones are known to affect the dna replication pathway in bacteria by inhibiting dna-gyrase .
Pharmacokinetics
Fluoroquinolones, which have a similar structure, are known for their enhanced penetration ability through cell membranes .
Result of Action
Fluoroquinolones, a class of compounds with a similar structure, are known for their high level of antibacterial activity and wide spectrum, surpassing many antibiotics .
Action Environment
The activity of similar compounds, such as fluoroquinolones, can be influenced by factors such as ph, temperature, and the presence of metal ions .
Preparation Methods
The synthesis of 1-(2,4-difluorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone or β-keto ester.
Cyclization to Form the Quinoline Ring: The pyrazole intermediate is then subjected to cyclization reactions to form the quinoline ring. This step often involves the use of strong acids or bases as catalysts.
Introduction of Fluorine Atoms: The final step involves the introduction of fluorine atoms at specific positions on the phenyl and quinoline rings. This can be achieved through electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to improve yield and reduce production costs.
Chemical Reactions Analysis
1-(2,4-Difluorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form quinoline N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring. Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield quinoline N-oxides, while reduction reactions produce dihydroquinoline derivatives.
Scientific Research Applications
1-(2,4-difluorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Research: Researchers investigate the biological activity of this compound, including its antimicrobial and antiviral properties.
Comparison with Similar Compounds
1-(2,4-difluorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:
1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: This compound lacks the fluorine atom at the 6-position of the quinoline ring, which may result in different biological activities and chemical properties.
6-Fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline: This compound lacks the difluorophenyl group, which can affect its electronic properties and reactivity.
The presence of fluorine atoms in this compound enhances its stability, lipophilicity, and binding affinity to molecular targets, making it unique compared to its analogs.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-6-fluoro-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F3N3/c23-14-9-10-19(18(25)11-14)28-22-15-7-4-8-17(24)21(15)26-12-16(22)20(27-28)13-5-2-1-3-6-13/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBRNQNPIAGZMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=C(C=C(C=C5)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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